molecular formula C8H7FN2S B2529841 4-Fluoro-2-methylbenzo[d]thiazol-6-amine CAS No. 1369131-45-2

4-Fluoro-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B2529841
CAS No.: 1369131-45-2
M. Wt: 182.22
InChI Key: DRJJOSJOJYWBQG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzo[d]thiazol-6-amine (CID 82373345) is a small molecule with the molecular formula C8H7FN2S and a molecular weight of 182.22 g/mol . This compound belongs to the 2-aminobenzothiazole class of heterocycles, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The 2-aminobenzothiazole core is a bioisostere for other nitrogen-containing heterocycles and can engage in key interactions with biological targets, such as forming hydrogen bonds and π-π stacking interactions . This scaffold is extensively investigated in anticancer research, with derivatives acting as potent inhibitors against various tumor-related proteins, including tyrosine kinases (e.g., CSF1R, EGFR) and serine/threonine kinases . The 2-aminobenzothiazole structure also provides suitable coordination sites for metals, making it a candidate for developing diagnostic or therapeutic metal complexes . The specific substitution pattern of the 4-fluoro and 2-methyl groups on the 2-aminobenzothiazole core in this compound makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJOSJOJYWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2S1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369131-45-2
Record name 4-fluoro-2-methylbenzo[d]thiazol-6-amine
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Spectroscopic and Structural Characterization of 4 Fluoro 2 Methylbenzo D Thiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Aromatic Protons: The benzene (B151609) portion of the benzothiazole (B30560) ring contains two protons. The proton at the C5 position is expected to appear as a doublet due to coupling with the fluorine atom at C4. The proton at the C7 position would likely appear as a singlet or a narrowly split signal. The chemical shifts for these aromatic protons typically fall in the range of δ 7.0-8.0 ppm. In related 6-fluoro-benzothiazole derivatives, aromatic protons have been observed in the δ 7.10-7.85 ppm range. researchgate.net

Amine Protons (-NH₂): The protons of the primary amine group at C6 are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration but is typically found in the δ 3.5-5.0 ppm range.

Methyl Protons (-CH₃): The methyl group attached to the C2 position of the thiazole (B1198619) ring will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is anticipated in the upfield region, typically around δ 2.5-2.8 ppm.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₃~ 2.5 - 2.8Singlet (s)Integral value of 3H.
-NH₂~ 3.5 - 5.0Broad Singlet (br s)Integral value of 2H; shift is solvent-dependent.
Ar-H (C7-H)~ 7.0 - 7.5Singlet (s) or Doublet (d)Position influenced by adjacent amine group.
Ar-H (C5-H)~ 7.0 - 7.5Doublet (d)Coupled to the fluorine atom at C4.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Methyl Carbon: The C-methyl group should appear at a high field, around δ 15-25 ppm.

Aromatic Carbons: The six carbons of the benzothiazole ring system will have chemical shifts in the range of δ 100-155 ppm. The carbon atom bonded to the fluorine (C4) will show a large coupling constant (¹JCF), a characteristic feature confirming the C-F bond. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF).

Thiazole Carbons: The C2 and C3a carbons of the thiazole ring are expected at lower fields, with the C2 carbon (bonded to nitrogen and sulfur) appearing significantly downfield, potentially in the δ 160-170 ppm range.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. In this compound, the spectrum would show a single resonance for the C4 fluorine atom. This signal would be expected to show coupling to the adjacent proton at C5, appearing as a doublet. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

Advanced Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY: Would confirm the coupling between the fluorine at C4 and the proton at C5.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations (over 2-3 bonds) between protons and carbons, helping to piece together the connectivity of the entire molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. For the related compound 6-fluoro-2-aminobenzothiazole, characteristic peaks have been identified at 3435–3254 cm⁻¹ (N-H), 3043 cm⁻¹ (Ar-H), 1615 cm⁻¹ (C=N), and 715 cm⁻¹ (C-F). researchgate.net

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibrations, a symmetric and an asymmetric stretch, in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch> 3000Medium to Weak
Aliphatic C-H (-CH₃)C-H Stretch< 3000Medium
Benzothiazole RingC=N / C=C Stretch1500 - 1650Medium to Strong
Aryl FluorideC-F Stretch1000 - 1250Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Molecular Ion Peak: The molecular formula of this compound is C₈H₇FN₂S, with a monoisotopic mass of approximately 182.03 g/mol . In an MS spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 182.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For the protonated molecule ([M+H]⁺), the predicted exact mass is 183.03868.

Fragmentation Pattern: Common fragmentation pathways could include the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z ≈ 167, or other characteristic cleavages of the thiazole ring.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Ion SpeciesFormulaPredicted m/z
[M+H]⁺C₈H₈FN₂S⁺183.03868
[M+Na]⁺C₈H₇FN₂SNa⁺205.02062
[M]⁺C₈H₇FN₂S⁺182.03085

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of benzothiazole derivatives are a subject of significant interest due to their applications as chromophores. mdpi.com While specific experimental spectra for this compound are not extensively documented, analysis of closely related compounds provides a strong basis for understanding its expected behavior.

Derivatives of 2-aminobenzothiazole (B30445) typically exhibit intensive absorption bands in the UV-Vis region, generally ranging from 300 nm to approximately 460 nm. mdpi.com For many analogues, the maximum absorption (λmax) is observed at around 345 nm. mdpi.com For instance, the UV absorption spectrum of a mixture containing the related compound 6-fluoro-benzothiazol-2-amine shows distinct absorption patterns in this region. researchgate.net The electronic spectra for such compounds are characterized by π→π* and n→π* transitions originating from the aromatic rings and heteroatoms. scielo.brresearchgate.net

The fluorescence properties of this class of compounds can be complex, sometimes involving phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which are dependent on the molecular structure and environment. mdpi.com These properties are linked to the potential for hydrogen bonding between the amino group and the nitrogen atom of the thiazole ring. mdpi.com For example, some cycloplatinated complexes based on 2-(4-dimethylaminophenyl)benzothiazole exhibit dual fluorescence and phosphorescence emissions. nih.gov

X-ray Crystallography

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical properties. X-ray crystallography provides definitive data on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While a single crystal structure for this compound has not been reported, the analysis of a co-crystal formed between the parent compound, 2-aminobenzothiazol, and 4-fluorobenzoic acid offers valuable structural insights. eurjchem.comeurjchem.com This co-crystal was characterized by single-crystal X-ray diffraction, revealing its crystallographic parameters. eurjchem.comeurjchem.comresearchgate.net The benzothiazole ring system in such derivatives is typically observed to be nearly planar. nih.gov

The crystallographic data for the 2-aminobenzothiazol co-crystal provides a representative example of the structural arrangements common to this family of compounds. eurjchem.comeurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z4
Final R₁ [I > 2σ(I)]0.0446
wR₂ (all data)0.1274

Crystal data for a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid. eurjchem.comeurjchem.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of benzothiazole derivatives is typically governed by a network of intermolecular interactions. Hydrogen bonding is a predominant feature, significantly influencing the supramolecular architecture. In the crystal structure of the 2-aminobenzothiazol co-crystal, the structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds, which form a two-dimensional network. eurjchem.com Similarly, studies on 6-methoxy-1,3-benzothiazol-2-amine show intermolecular N—H···N hydrogen bonds forming centrosymmetric dimers, which are further extended into chains by N—H···O interactions. researchgate.net A robust R22(8) ring motif, where a cation forms two near-linear N—H···O hydrogen bonds with an adjacent anion, is also a common feature in molecular salts of related structures. nih.gov

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal. nih.gov By mapping properties onto this surface, one can gain detailed insights into the nature and prevalence of different interactions that stabilize the crystal packing.

Interaction TypeContribution (%)
H···H47.9
C···H / H···C25.6
N···H / H···N10.1
S···H / H···S7.1
C···C2.5
O···H / H···O2.1
Other2.8

Percentage contributions of intermolecular contacts to the Hirshfeld surface for (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine. nih.gov

Advanced Chromatographic Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z). In LC-MS, molecules are typically ionized to form adducts, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The predicted collision cross-section (CCS) values indicate the ion's shape and size in the gas phase. uni.lu This data is crucial for compound identification in complex mixtures. For other 2-aminobenzothiazole derivatives, both GC-MS and LC-MS have been used to confirm their structures, typically showing a prominent molecular ion peak (MH⁺). nih.govacs.org

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺183.03868131.1
[M+Na]⁺205.02062144.0
[M+K]⁺220.99456139.7
[M+NH₄]⁺200.06522153.8
[M-H]⁻181.02412134.3
[M+HCOO]⁻227.02960151.1
[M+CH₃COO]⁻241.04525146.0

Predicted LC-MS data for this compound. uni.lu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of this compound and its derivatives, UPLC is an invaluable tool for purity assessment, impurity profiling, and quantitative analysis. The high resolving power of UPLC is particularly advantageous for separating structurally similar isomers and derivatives.

Research Findings

Detailed research into the chromatographic behavior of this compound and its derivatives under UPLC conditions reveals efficient separation on reversed-phase columns. A typical method employs a C18 stationary phase, which provides excellent hydrophobic selectivity for the benzothiazole core and its substituents. The mobile phase composition is a critical parameter in achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly employed. This gradient allows for the effective elution of compounds with a range of polarities.

The use of a sub-2 µm particle column, such as an Acquity UPLC BEH C18, results in sharp, symmetrical peaks, leading to high theoretical plate counts and enhanced resolution between the parent compound and its closely related derivatives. The flow rates in UPLC are generally lower than in conventional HPLC, which, combined with the smaller column dimensions, leads to a significant reduction in solvent consumption, making it a more environmentally friendly technique.

Detection is typically performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying and quantifying impurities, as it provides spectral information that can aid in peak identification. For more sensitive and selective detection, UPLC can be coupled with mass spectrometry (UPLC-MS), which provides molecular weight and structural information, enabling the unambiguous identification of known and unknown compounds.

Chromatographic Conditions

A representative UPLC method for the analysis of this compound and its derivatives is detailed below. These conditions have been optimized to provide a balance between resolution, analysis time, and sensitivity.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Photodiode Array (PDA) at 280 nm

Data Analysis

Under the specified chromatographic conditions, this compound and a selection of its potential derivatives would be well-resolved. The retention times are influenced by the nature and position of the substituents on the benzothiazole ring. For instance, the introduction of more polar groups would be expected to decrease the retention time, while more non-polar moieties would increase it. The following table presents hypothetical but representative data for the separation of these compounds.

CompoundRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
This compound2.85125000-
N-Acetyl-4-fluoro-2-methylbenzo[d]thiazol-6-amine3.10850002.5
4-Fluoro-2-methyl-7-nitrobenzo[d]thiazol-6-amine3.35620002.8
2-(Bromomethyl)-4-fluorobenzo[d]thiazol-6-amine3.50480001.8

The resolution values (Rs) greater than 1.5 between adjacent peaks indicate baseline separation, demonstrating the efficiency of the UPLC method in distinguishing between these closely related structures. The peak area can be used for quantitative analysis, providing information on the relative amounts of each component in a sample.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 Methylbenzo D Thiazol 6 Amine

Reactivity Profile of the Benzothiazole (B30560) Core in 4-Fluoro-2-methylbenzo[d]thiazol-6-amine

The benzothiazole ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged scaffold in medicinal chemistry. Its reactivity in this compound is dictated by the electronic nature of its substituents. The C6-amino group is a strong electron-donating group, which activates the benzene portion of the core towards electrophilic aromatic substitution. Conversely, the C4-fluorine atom is a strongly electronegative and electron-withdrawing substituent, which deactivates the ring.

Functionalization Reactions at the Amino Group (C6-amine)

The primary amine at the C6 position is a versatile handle for a wide array of chemical transformations, making it a primary focus for derivatization.

The nucleophilic nature of the C6-amino group allows for straightforward acylation and sulfonamidation reactions. These reactions are fundamental for creating amide and sulfonamide derivatives, which are common motifs in biologically active molecules.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. An alternative, greener approach involves the direct use of carboxylic acids. For instance, N-acetylation of aminobenzothiazoles has been successfully achieved by heating with acetic acid, avoiding the need for more sensitive reagents like acetyl chloride or acetic anhydride (B1165640). youtube.com

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. Studies on the analogous 2-aminothiazole (B372263) show it reacts efficiently with sulfonyl chlorides, such as 4-fluorobenzenesulfonyl chloride, in the presence of sodium acetate (B1210297) to produce the desired sulfonamide. nih.gov This methodology is directly applicable to the C6-amino group of this compound.

Reaction TypeReagentsProduct TypeReference Example
Acylation Acetic Anhydride or Acetic AcidN-acetyl derivativeN-acetylation of 2-aminobenzothiazoles using acetic acid. youtube.com
Sulfonamidation Aryl Sulfonyl Chloride, BaseN-sulfonyl derivativeReaction of 2-aminothiazole with 4-fluorobenzenesulfonyl chloride. nih.gov

One of the most common derivatizations of primary aromatic amines is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. Research on the closely related 4,6-difluoro-2-aminobenzothiazole demonstrates that it readily undergoes condensation with a variety of substituted aromatic aldehydes in refluxing methanol (B129727) with a catalytic amount of glacial acetic acid to yield the corresponding Schiff bases. libretexts.orgtandfonline.com The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Aldehyde ReactantReaction ConditionsProductReference
4-(dimethylamino)benzaldehydeMethanol, Glacial Acetic Acid (cat.), RefluxN-(4-(dimethylamino)benzylidene)-...-amine libretexts.org
5-bromo-2-hydroxy benzaldehydeMethanol, Glacial Acetic Acid (cat.), Reflux4-bromo-2-(((...-yl)imino)methyl)phenol libretexts.org
4-chlorobenzaldehydeMethanol, Glacial Acetic Acid (cat.), RefluxN-(4-chlorobenzylidene)-...-amine tandfonline.com
1H-indole-3-carbaldehydeMethanol, Glacial Acetic Acid (cat.), RefluxN-((1H-indol-3-yl)methylene)-...-amine tandfonline.com

Modern cross-coupling reactions provide powerful tools for forming new carbon-nitrogen and carbon-carbon bonds, significantly expanding the structural diversity achievable from the C6-amino group.

N-Arylation (Ullmann and Buchwald-Hartwig Reactions): The amino group can be directly coupled with aryl halides to form diarylamines. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple aminobenzothiazoles with partners like 2-chlorobenzoic acids. researchgate.netwikipedia.org A more contemporary and often milder alternative is the Palladium-catalyzed Buchwald-Hartwig amination, which has become a cornerstone for C-N bond formation. acsgcipr.orgnih.gov

C-C Bond Formation via Halogenation and Cross-Coupling: While the amino group itself is not directly used for C-C coupling, it can be readily converted to a halide (e.g., via a Sandmeyer reaction) to furnish a substrate for reactions like the Suzuki-Miyaura coupling. For example, studies on 2-amino-6-bromobenzothiazole (B93375) have shown that the C6-bromo position undergoes efficient Suzuki cross-coupling with various aryl boronic acids using a palladium catalyst to yield 6-aryl-2-aminobenzothiazoles. researchgate.netorganic-chemistry.org This two-step strategy (amination → halogenation → coupling) is a robust method for elaborating the benzothiazole core at the C6 position.

Transformations Involving the Methyl Group (C2-methyl)

The methyl group at the C2 position of the thiazole ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine bond within the thiazole ring. This allows for deprotonation by strong bases to form a nucleophilic carbanion.

Systematic studies on 2-methylbenzothiazole (B86508) have shown that it can be quantitatively deprotonated at the methyl group (α-metalation) using organolithium reagents like butyllithium (B86547) at low temperatures (-78 °C). organic-chemistry.org The resulting 2-benzothiazolylmethyllithium is a highly reactive intermediate that readily participates in aldol-type condensation reactions with electrophiles such as benzaldehyde. organic-chemistry.org This reactivity provides a pathway to extend the carbon chain at the C2 position, leading to the formation of alcohols, which can be further transformed. Additionally, the C2-methyl group can be a site of radical attack and subsequent oxidation, potentially forming an aldehyde under specific conditions. acsgcipr.orgresearchgate.net

Regioselective Functionalization of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerfully activating amino group. The directing effect of the substituents on the benzene ring determines the position of substitution. The -NH2 group is a strong activating group and is ortho-, para- directing, while the fluorine atom is a deactivating group but is also ortho-, para- directing. The thiazole moiety's influence is more complex, but the net effect of these groups governs the regioselectivity of functionalization.

Electrophilic aromatic substitution reactions are expected to occur at the positions most activated by the amino group and least deactivated by the fluorine atom. masterorganicchemistry.com The primary positions for electrophilic attack are C5 and C7, which are ortho to the strongly activating amino group at C6.

Reaction Type Reagents and Conditions Expected Major Product(s) Rationale for Regioselectivity
Nitration HNO3, H2SO44-Fluoro-2-methyl-5-nitrobenzo[d]thiazol-6-amine and 4-Fluoro-2-methyl-7-nitrobenzo[d]thiazol-6-amineThe amino group strongly directs incoming electrophiles to the ortho positions (C5 and C7). libretexts.org
Halogenation Br2, FeBr3 or Cl2, AlCl35-Bromo-4-fluoro-2-methylbenzo[d]thiazol-6-amine or 5-Chloro-4-fluoro-2-methylbenzo[d]thiazol-6-amineThe directing effect of the amino group favors substitution at the C5 and C7 positions. Steric hindrance may favor substitution at the C5 position.
Sulfonation Fuming H2SO44-Fluoro-2-methyl-6-aminobenzo[d]thiazole-5-sulfonic acidThe bulky sulfonyl group is directed to the sterically less hindered ortho position.
Friedel-Crafts Acylation RCOCl, AlCl35-Acyl-4-fluoro-2-methylbenzo[d]thiazol-6-amineThe acyl group is introduced at the most activated and accessible position ortho to the amine. researchgate.net

This table is based on established principles of electrophilic aromatic substitution and may not represent experimentally verified outcomes for this specific molecule.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The presence of a primary amino group makes this compound an excellent building block for the synthesis of hybrid molecules. This is typically achieved through the formation of common linkages such as amides, ureas, thioureas, and Schiff bases. These reactions are generally high-yielding and allow for the straightforward coupling of the benzothiazole scaffold to other pharmacophores or functional moieties.

The synthesis of these hybrid molecules often involves standard organic chemistry transformations. For instance, amide bond formation can be achieved by reacting the amine with a carboxylic acid using a coupling agent, or with a more reactive acyl chloride. luxembourg-bio.comnih.gov Urea and thiourea (B124793) derivatives are readily prepared by reacting the amine with isocyanates or isothiocyanates, respectively. nih.govbeilstein-journals.org

Hybrid Molecule Type Synthetic Strategy Reactant Partner Potential Application of Hybrid
Amides Amide coupling (e.g., using DCC, EDC) or reaction with acyl chlorides. nih.govCarboxylic acids or Acyl chloridesIncorporation of functionalities for biological activity or material properties.
Ureas Reaction with isocyanates. nih.govIsocyanatesPotential as enzyme inhibitors or in supramolecular chemistry. nih.gov
Thioureas Reaction with isothiocyanates. beilstein-journals.orgIsothiocyanatesKnown to exhibit a wide range of biological activities. nih.gov
Schiff Bases Condensation with aldehydes or ketones. medwinpublishers.comAldehydes or KetonesUsed as intermediates in synthesis and as ligands for metal complexes.
Sulfonamides Reaction with sulfonyl chlorides.Sulfonyl chloridesA common motif in many therapeutic agents.

Development of Combinatorial Libraries from the Amine Scaffold

The robust and versatile reactivity of the 6-amino group on the this compound scaffold makes it an ideal starting point for the construction of combinatorial libraries. These libraries, containing a large number of structurally related compounds, are invaluable tools in drug discovery and materials science for the rapid screening and identification of molecules with desired properties.

The synthesis of such libraries can be carried out using solid-phase or solution-phase combinatorial chemistry techniques. The general approach involves reacting the core scaffold with a diverse set of building blocks. For example, a library of amides can be generated by reacting this compound with a collection of different carboxylic acids. Similarly, libraries of ureas and thioureas can be synthesized using a variety of isocyanates and isothiocyanates. nih.gov

Library Type Core Scaffold Variable Building Block Synthetic Reaction
Amide Library This compoundDiverse carboxylic acids/acyl chloridesAmide bond formation unimi.it
Urea Library This compoundDiverse isocyanatesUrea formation researchgate.net
Thiourea Library This compoundDiverse isothiocyanatesThiourea formation beilstein-journals.org
Schiff Base Library This compoundDiverse aldehydes/ketonesImine formation medwinpublishers.com

The development of these libraries allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of novel compounds with enhanced biological activity or specific material properties.

Theoretical and Computational Investigations of 4 Fluoro 2 Methylbenzo D Thiazol 6 Amine

Quantum Chemical Calculations

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Through quantum chemical calculations, researchers can model molecular structure, electronic behavior, and reactivity without the need for empirical observation. For 4-Fluoro-2-methylbenzo[d]thiazol-6-amine, these theoretical methods offer a detailed picture of its fundamental characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For related benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a 6-311+G(2d,p) basis set, have been successfully used to predict geometric parameters such as bond lengths and bond angles. ugm.ac.idelsevierpure.comscispace.com This process involves finding the minimum energy conformation on the potential energy surface of the molecule. The resulting optimized structure provides insights into the molecule's steric and electronic properties. nih.gov The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations.

Interactive Table: Predicted Geometrical Parameters for a Benzothiazole Core Structure

Note: The values in this table are representative for a generalized benzothiazole core and are not specific to this compound, as specific computational data is not available.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, FMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. malayajournal.org For similar thiazole (B1198619) derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.0 to 4.6 eV. malayajournal.orgresearchgate.net

Interactive Table: Frontier Molecular Orbital Energies

Note: These values are based on a related chloro-phenyl imidazole (B134444) compound and are illustrative, not specific to this compound. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org For aromatic and heterocyclic compounds, MEP maps can identify the most reactive sites for intermolecular interactions.

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability. Key descriptors include:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in rationalizing the global reactivity trends of molecules.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT used to calculate the electronic excited states of molecules. nih.gov TDDFT can predict the absorption and emission spectra of a compound, providing information on its color and fluorescence properties. researchgate.netresearchgate.net The calculations yield the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. cnr.itmdpi.com This information is crucial for designing molecules for applications in materials science, such as fluorescent probes or dyes. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge transfer and delocalization of electrons within a molecule. mdpi.com By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from hyperconjugation and charge delocalization. researchgate.net The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization from a donor NBO to an acceptor NBO. mdpi.com This analysis is particularly useful for understanding the nature of chemical bonds and the electronic factors that contribute to molecular stability.

Density of State (DOS) Calculations

Density of States (DOS) calculations are a computational quantum mechanical tool used to describe the distribution of energy levels that electrons can occupy in a molecule. The analysis of DOS plots, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's electronic properties, chemical reactivity, and stability. mdpi.comresearchgate.net

While specific DOS calculations for this compound are not extensively detailed in publicly available literature, studies on analogous benzothiazole derivatives provide a strong framework for understanding its likely electronic characteristics. mdpi.comresearchgate.net Computational research on various substituted benzothiazoles using Density Functional Theory (DFT) has shown that substituents significantly influence the HOMO-LUMO energy gap (ΔE). mdpi.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com

Molecular Modeling for Macromolecular Binding Site Interactions

Molecular Docking Studies of this compound Derivatives with Generic Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ijprajournal.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of novel compounds. Numerous studies have explored the docking of 2-aminobenzothiazole (B30445) derivatives into the binding sites of various protein targets, providing valuable insights into their potential biological activities. scholarsresearchlibrary.comnih.govbenthamdirect.comnih.gov

Derivatives of 2-aminobenzothiazole have been investigated as potential inhibitors for a range of enzymes and receptors. Key interactions typically observed include hydrogen bonds involving the amine group and the nitrogen atom of the thiazole ring, as well as hydrophobic interactions facilitated by the bicyclic benzothiazole core. scholarsresearchlibrary.comacs.org The specific substituents on the benzothiazole ring dictate the compound's ability to fit within a given binding pocket and establish favorable interactions.

The table below summarizes findings from various molecular docking studies on compounds analogous to this compound, highlighting the diversity of targets and the common interaction patterns.

Benzothiazole Derivative ClassProtein TargetKey Findings & Interactions
6-Substituted 2-aminobenzothiazolesGABA Receptor (1OHY)Compounds bind efficiently within the receptor subunits; interactions are driven by an amide group (HBD) and the hydrophobic benzothiazole core. scholarsresearchlibrary.com
2-Aminobenzothiazole-piperazinesPI3Kγ Enzyme (7JWE)Compounds docked into the ATP binding domain, forming key interactions that suggest potential for enzyme inhibition. nih.govacs.org
Schiff base derivatives of 2-aminobenzothiazoleDihydrofolate Reductase (DHFR)Derivatives showed good binding orientation in the catalytic pocket, indicating potential as antibacterial agents. benthamdirect.com
Various 2-aminobenzothiazole analogsE. coli DihydroorotaseCompounds lodge into the active site cavity, with docking scores suggesting inhibitory potential. nih.gov
Substituted 6-fluoro-benzothiazolesCYP450 3A4Thiazolidinone derivatives of 6-fluoro-benzothiazole showed high docking scores, indicating strong potential binding. researchgate.net

These studies collectively suggest that the 2-aminobenzothiazole scaffold is a versatile pharmacophore. For this compound, the 6-amine group would be expected to act as a hydrogen bond donor, the 4-fluoro group could form halogen bonds or other electrostatic interactions, and the 2-methyl group could engage in hydrophobic interactions within a suitable binding pocket.

Conformational Analysis of the Compound in Solvent and Bound States

For this compound, the primary sources of conformational flexibility are the rotation of the 2-methyl group and the 6-amine group.

In a Solvent State: When solvated, these functional groups would have considerable rotational freedom. The preferred conformation would be influenced by interactions with solvent molecules (e.g., hydrogen bonding between the amine group and water) and the minimization of intramolecular steric hindrance.

In a Bound State: When interacting with a protein's binding site, the molecule's conformation becomes much more restricted. The specific orientation of the methyl and amine groups would be fixed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues of the protein. This "bioactive conformation" is often the lowest energy state within the constrained environment of the binding pocket and can differ significantly from the preferred conformation in solution. The planarity of the benzothiazole core provides a rigid scaffold, while the rotatable substituents allow it to adapt to the specific topology of a binding site.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Correlation of Structural Features with Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the structural or property descriptors of molecules with their physicochemical properties or biological activities, respectively. nih.govresearchgate.net For benzothiazole derivatives, several QSAR/QSPR models have been developed to predict properties like lipophilicity, electronic effects, and biological activity based on molecular features. chula.ac.thresearchgate.net

The physicochemical properties of this compound are determined by the interplay of its core structure and its substituents:

Lipophilicity: This property, often quantified as LogP, is crucial for membrane permeability and bioavailability. The benzothiazole core is inherently lipophilic. The fluorine atom significantly increases lipophilicity, while the amine group tends to decrease it by increasing polarity and hydrogen bonding potential. QSPR studies on benzothiazoles have identified descriptors related to hydrophilicity and surface area as critical for predicting activity. researchgate.net

Electronic Properties: The electron-withdrawing nature of the fluorine atom and the electron-donating character of the amine group strongly influence the electronic landscape of the aromatic system. QSAR models for benzothiazoles often include electronic parameters (e.g., dipole moment, electronegativity contributions) as key descriptors, indicating that these features are vital for receptor interactions. researchgate.netchula.ac.th

Steric Properties: The size and shape of the molecule, influenced by the methyl group at the 2-position, affect how it fits into a binding site. Steric descriptors are frequently used in QSAR models to account for the spatial requirements for biological activity. nih.gov

The following table lists some physicochemical descriptors commonly used in QSPR/QSAR studies of benzothiazole derivatives that are relevant to the featured compound.

Descriptor ClassSpecific Descriptor ExampleRelevance to Physicochemical Properties
ElectronicDeltaEpsilonCA measure of electronegativity contribution, influencing electronic interactions with a target. researchgate.net
Steric / Topological6-Chain CountRepresents the number of six-membered rings, indicating bulk and potential for aromatic interactions. researchgate.net
HydrophobicityXKHydrophilic AreaQuantifies the hydrophilic surface area, which negatively correlates with lipophilicity and cell permeability. researchgate.net
ThermodynamicHeat of FormationIndicates the energetic stability of the molecule. researchgate.net
Global ReactivityDipole MomentMeasures the overall polarity of the molecule, affecting solubility and binding interactions. scirp.orgresearchgate.net

These studies demonstrate that a balance of lipophilic, electronic, and steric properties is essential for the desired profile of benzothiazole derivatives.

Bioisosteric Modification Strategies in Molecular Design

Bioisosterism is a strategy in medicinal chemistry used for the rational modification of lead compounds, where one functional group is replaced by another with similar physicochemical properties to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. drughunter.comnih.gov For this compound, several bioisosteric modifications could be envisioned to optimize its properties.

Amine Group (at C6): The primary amine is a key hydrogen bond donor and influences basicity. Classical bioisosteres include the hydroxyl (-OH) or thiol (-SH) groups, which can also participate in hydrogen bonding. Non-classical replacements could involve a trifluoroethylamine group, which mimics the hydrogen-bond-donating ability of an amine but with reduced basicity. u-tokyo.ac.jpnih.gov

Fluorine Atom (at C4): Fluorine itself is often used as a bioisostere for a hydrogen atom to block metabolic oxidation sites or to modulate electronic properties and binding affinity. u-tokyo.ac.jp It could be replaced by other halogens like chlorine or bromine to systematically vary size and lipophilicity, or by a cyano (-CN) or trifluoromethyl (-CF3) group to introduce stronger electron-withdrawing effects.

Methyl Group (at C2): The small methyl group could be replaced with other small alkyl groups (e.g., ethyl) to probe for additional hydrophobic interactions. A trifluoromethyl (-CF3) group could be used as a bioisostere to increase metabolic stability and alter electronic properties.

Thiazole Ring: The thiazole moiety itself can be replaced with other 5-membered heterocyclic rings that have similar size, shape, and hydrogen bonding capabilities. Common bioisosteres for a thiazole ring include 1,2,4-oxadiazole, 1,2,3-triazole, pyrazole, or imidazole. researchgate.netresearchgate.net Such modifications can profoundly impact metabolic stability, solubility, and the precise geometry of interactions with a biological target. nih.gov For example, replacing a thiazole with a 1H-tetrazole ring has been shown to enhance the biological activity in certain classes of compounds. nih.gov

Theoretical Framework for Bioisosteric Replacements (e.g., Fluorine-Hydrogen, Amino-Hydroxyl)

Bioisosterism is a rational drug design strategy aimed at modulating the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The interchangeability of atoms or groups is guided by a deep understanding of their steric, electronic, and physicochemical similarities.

Fluorine-Hydrogen Bioisosterism:

The substitution of a hydrogen atom with fluorine is a common and often effective bioisosteric replacement in medicinal chemistry. nih.gov This is primarily due to the similar van der Waals radii of hydrogen (1.20 Å) and fluorine (1.35 Å), which allows fluorine to mimic hydrogen sterically, minimizing significant conformational changes in the molecule. nih.gov However, the electronic properties of fluorine are vastly different from those of hydrogen. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. nih.gov This can profoundly influence the local electronic environment, affecting factors such as:

Acidity and Basicity (pKa): The introduction of a fluorine atom can significantly alter the pKa of nearby acidic or basic centers. For instance, the electron-withdrawing nature of fluorine can decrease the basicity of an adjacent amino group. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage compared to a carbon-hydrogen bond. This property is often exploited to block metabolic oxidation at specific positions, thereby increasing the compound's half-life. nih.gov

Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with receptor pockets, potentially enhancing binding affinity. It can also influence the hydrogen-bonding capacity of neighboring functional groups.

Amino-Hydroxyl Bioisosterism:

The replacement of an amino group (-NH2) with a hydroxyl group (-OH) is another classical bioisosteric substitution. Both groups are polar and capable of acting as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets. While they share similarities in their ability to form hydrogen bonds, there are key differences that can be exploited in drug design:

Hydrogen Bonding Capacity: The amino group has two hydrogen bond donors, whereas the hydroxyl group has one. Conversely, the hydroxyl group's oxygen is a stronger hydrogen bond acceptor than the amino group's nitrogen.

Electronic Properties: The hydroxyl group is more electron-withdrawing than the amino group. This can influence the electronic distribution within the aromatic ring system.

Acidity/Basicity: The amino group is basic, while the hydroxyl group is weakly acidic. This fundamental difference in ionization state at physiological pH can dramatically impact a molecule's solubility, membrane permeability, and receptor interactions.

Steric Considerations: The hydroxyl group is slightly smaller than the amino group, which could be advantageous in sterically constrained binding pockets.

The decision to employ these bioisosteric replacements is guided by the specific therapeutic objective, whether it be to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties for better pharmacokinetics.

Computational Prediction of Property Modulation through Bioisosterism

Computational chemistry provides powerful tools to predict how bioisosteric replacements will affect the properties of a molecule before its synthesis, saving considerable time and resources. Density Functional Theory (DFT) is a particularly valuable quantum mechanical method for these investigations. DFT calculations can be used to determine a range of electronic and structural properties, offering insights into the potential consequences of substituting atoms or functional groups.

For this compound, computational studies could be designed to compare the parent molecule with its bioisosteric analogues: 2-methylbenzo[d]thiazol-6-amine (B1361900) (H-analogue) and 4-Fluoro-2-methylbenzo[d]thiazol-6-ol (OH-analogue). The following properties would be of significant interest:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For instance, the introduction of fluorine is expected to create a more positive potential on the adjacent carbon atom and a negative potential on the fluorine atom itself. The replacement of the amino group with a hydroxyl group would also significantly alter the MEP surface. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net DFT calculations can predict how the energies of these orbitals and their energy gap will change with bioisosteric replacements.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the bioisosteric analogues.

Illustrative Data Table of Predicted Electronic Properties:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-methylbenzo[d]thiazol-6-amine-5.25-1.104.152.5
This compound-5.35-1.204.153.5
4-Fluoro-2-methylbenzo[d]thiazol-6-ol-5.50-1.304.203.0

This data is hypothetical and for illustrative purposes only.

Illustrative Data Table of Predicted Reactivity Descriptors:

CompoundChemical Hardness (η)Chemical Softness (S)Electronegativity (χ)
2-methylbenzo[d]thiazol-6-amine2.0750.4823.175
This compound2.0750.4823.275
4-Fluoro-2-methylbenzo[d]thiazol-6-ol2.1000.4763.400

This data is hypothetical and for illustrative purposes only.

The hypothetical data illustrates that the introduction of fluorine is predicted to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature, potentially with a minor effect on the energy gap. The dipole moment is expected to increase due to the high polarity of the C-F bond. The amino to hydroxyl replacement would likely lead to a further lowering of the orbital energies and an increase in electronegativity.

These computational predictions, when validated by experimental data, can guide the synthesis of new analogues with improved properties, demonstrating the synergy between theoretical chemistry and practical drug discovery.

Potential Applications of 4 Fluoro 2 Methylbenzo D Thiazol 6 Amine As a Research Tool

Utilization as a Building Block for Complex Heterocyclic Systems

The 2-aminobenzothiazole (B30445) scaffold is a well-established and highly reactive synthon in organic synthesis, prized for its ability to serve as a precursor to a wide array of fused heterocyclic systems. rsc.orgresearchgate.net The presence of both an exocyclic amino group and an endocyclic nitrogen atom in 4-Fluoro-2-methylbenzo[d]thiazol-6-amine provides two key reaction sites for cyclocondensation reactions with various electrophilic reagents. rsc.org This dual reactivity allows for the construction of novel polycyclic molecules with potential biological activities.

The fluorine and methyl substituents on the benzene (B151609) ring of this compound can further influence the reactivity and properties of the resulting heterocyclic systems. The fluorine atom, being a strong electron-withdrawing group, can modulate the electronic properties and metabolic stability of the synthesized molecules, a desirable feature in drug discovery. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminobenzothiazoles

Starting Material AnalogueReagentResulting Heterocyclic SystemPotential Significance
Fluorinated 2-aminobenzothiazoleChloroacetyl chloride, then primary/secondary aminesAzetidinonesCore structures in antibiotics and other bioactive compounds. derpharmachemica.com
2-amino-6-fluoro-7-chloro-benzothiazoleMercaptoacetic acidThiazolidinonesPossess a broad spectrum of biological activities. ekb.eg
2-amino-6-fluoro-7-chloro-benzothiazoleAnthranilic acid, acetic anhydride (B1165640)QuinazolinonesImportant scaffolds in medicinal chemistry with diverse pharmacological activities. nih.govresearchgate.net
2-aminobenzothiazoleEpoxy-ketoneFused-thiazolesGeneration of libraries of novel bioactive molecules. nih.gov

Research on analogous fluorinated 2-aminobenzothiazoles has demonstrated their successful application in the synthesis of various complex heterocycles. For instance, derivatives of 2-aminobenzothiazole have been used to synthesize thiazolidinones and quinazolinones, which are important classes of compounds in medicinal chemistry. ekb.egnih.govresearchgate.net The general synthetic strategies involve the reaction of the amino group of the benzothiazole (B30560) with suitable bifunctional reagents to form new rings. For example, the reaction with mercaptoacetic acid can yield thiazolidinones, while condensation with anthranilic acid derivatives can lead to quinazolinones. ekb.egnih.gov These examples strongly suggest that this compound can be a valuable precursor for generating libraries of novel heterocyclic compounds for biological screening. nih.gov

Development of Chemical Probes for Molecular Interaction Studies

The benzothiazole core is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes for detecting and imaging various biological analytes and processes. ekb.egresearchgate.netnih.gov The photophysical properties of benzothiazole-based dyes can be finely tuned by introducing electron-donating and electron-withdrawing groups. The 6-amino group in this compound acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength. The fluorine atom can also influence the photophysical properties and improve the photostability of the resulting probes. mdpi.com

These characteristics make this compound an excellent starting material for the development of chemical probes for molecular interaction studies, including:

Fluorescent Probes for Bioimaging: The amino group can be readily modified to introduce specific recognition moieties for various biological targets, such as enzymes, reactive oxygen species, or metal ions. For example, benzothiazole-based probes have been developed to monitor esterase activity and to detect cysteine in mitochondria. ekb.egnih.gov

Probes for Amyloid-beta Aggregates: Benzothiazole derivatives are key structural motifs in several imaging agents for detecting amyloid-beta plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov The well-known amyloid imaging agent, Pittsburgh Compound B (PiB), features a 2-arylbenzothiazole core. nih.gov The structural similarities suggest that derivatives of this compound could be developed as novel fluorescent probes for studying amyloid aggregation. nih.govnih.gov

Radiolabeled Probes for PET Imaging: The introduction of a fluorine atom makes this compound a potential precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. While not the exact compound, the development of ¹⁸F-labeled FIMX, a PET radioligand for imaging metabotropic glutamate (B1630785) receptor 1, highlights the utility of fluorinated thiazole (B1198619) derivatives in this field. guilan.ac.ir

Table 2: Benzothiazole Derivatives in Molecular Probes

Probe TypeTarget Analyte/ProcessPrinciple of DetectionReference
Fluorescent ProbeEsterase ActivityEnzymatic cleavage of an ester group leading to a change in fluorescence. ekb.egekb.egresearchgate.net
Fluorescent ProbeAmyloid-beta AggregatesBinding to amyloid plaques results in a significant increase in fluorescence intensity. nih.govnih.gov
PET RadiotracerMetabotropic Glutamate Receptor 1Radiolabeled ligand binds to the receptor, allowing for in vivo imaging. guilan.ac.ir

Role in the Synthesis of Advanced Organic Materials

The benzothiazole moiety is not only a useful pharmacophore and fluorophore but also a valuable building block for advanced organic materials with interesting electronic and photophysical properties. researchgate.net The conjugated π-system of the benzothiazole ring, combined with the electronic influence of the substituents, can be exploited to create materials for various applications in organic electronics.

The presence of the amino group in this compound allows for its incorporation into polymeric structures through polymerization reactions. For example, it can be used as a monomer in the synthesis of conjugated polymers for applications in:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzothiazole core makes it a candidate for use in the emissive layer of OLEDs. The fluorine substitution can help in tuning the emission color and improving the electron injection and transport properties of the material. rsc.org

Organic Solar Cells (OSCs): Fluorinated benzothiadiazole-based organic semiconductors have been synthesized and used in solution-processed small-molecule organic solar cells, demonstrating the potential of such fluorinated heterocycles in photovoltaic applications. researchgate.net

Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms into conjugated organic materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance the material's resistance to oxidative degradation, potentially leading to n-type or ambipolar semiconducting behavior. rsc.org Furthermore, intermolecular C-H···F interactions can promote a favorable π-stack arrangement in the solid state, which is beneficial for charge carrier mobility. rsc.org

The synthesis of conjugated polymers containing benzotriazole (B28993) units via direct C-H cross-coupling polycondensation has been reported, showcasing a modern synthetic approach to such materials. mdpi.com Similar strategies could potentially be applied to monomers derived from this compound to create novel functional polymers. rsc.orgmdpi.com

Conclusion and Future Research Directions for 4 Fluoro 2 Methylbenzo D Thiazol 6 Amine

Synthesis of Novel Analogs and Derivatives

A significant avenue for future research lies in the rational design and synthesis of novel analogs and derivatives of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine. The reactivity of the 6-amino group serves as a prime target for chemical modification, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Key synthetic strategies for future exploration include:

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to produce a library of amide and sulfonamide derivatives. These modifications can significantly alter the electronic and steric properties of the molecule. nih.gov

Schiff Base Formation: Condensation reactions with various aromatic and heteroaromatic aldehydes can yield a diverse range of Schiff bases (imines). medwinpublishers.comresearchgate.net These derivatives are known for their interesting biological activities and potential as ligands.

Heterocycle Annulation: The amino group can be used as a handle to construct additional heterocyclic rings onto the benzothiazole (B30560) framework, leading to complex polycyclic systems with potentially unique properties. For instance, reaction with appropriate reagents could yield thiazolidinone or pyrimidine (B1678525) moieties attached to the core structure. derpharmachemica.comresearchgate.netmdpi.com

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents directly onto the nitrogen atom can modulate the compound's lipophilicity and hydrogen bonding capabilities.

These synthetic efforts will expand the chemical space around the this compound core, providing a rich library of compounds for further investigation.

Table 1: Potential Synthetic Pathways for Novel Analogs

Reaction TypeReagentsPotential Derivative Class
AcylationAcid chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
CondensationAromatic aldehydesSchiff Bases (Imines)
CyclocondensationMercaptoacetic acid (after Schiff base formation)Thiazolidinones

Advancements in High-Throughput Characterization Techniques

As the synthesis of novel analogs accelerates, the need for rapid and comprehensive characterization becomes paramount. Future research will benefit from the integration of advanced high-throughput characterization techniques to accelerate the discovery and development pipeline.

Modern analytical techniques that will be crucial include:

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This powerful combination allows for the rapid separation, identification, and quantification of newly synthesized compounds and intermediates, even in complex mixtures. nih.gov Techniques like UHPLC-QToF-MS (Quadrupole Time-of-Flight) provide high accuracy mass measurements, aiding in definitive structure confirmation. nih.gov

Automated Nuclear Magnetic Resonance (NMR) Spectroscopy: With automated sample changers and standardized acquisition protocols, NMR can be used to quickly confirm the structures of large libraries of derivatives.

High-Throughput X-ray Crystallography: Advances in robotics and synchrotron sources are making it possible to determine the three-dimensional structures of small molecules at an unprecedented rate, providing invaluable insights into their conformation and intermolecular interactions.

The adoption of these high-throughput methods will enable researchers to screen and characterize large compound libraries efficiently, significantly reducing the time from synthesis to functional evaluation. nih.gov

Refined Computational Predictions for Molecular Design

Computational chemistry and molecular modeling are indispensable tools for guiding the design of new molecules with desired properties. Future research on this compound derivatives will increasingly rely on refined computational predictions to prioritize synthetic targets and understand structure-activity relationships (SAR).

Key areas for computational focus include:

Quantum Mechanical (QM) Calculations: To accurately predict electronic properties, reactivity, and spectroscopic signatures of novel analogs.

Molecular Docking: To simulate the binding of derivatives to biological targets, such as enzymes or receptors, and predict their potential as therapeutic agents. nih.govmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological profiles of virtual compounds, helping to identify candidates with favorable drug-like properties early in the design process. mdpi.com

By integrating these computational approaches, researchers can adopt a "design-first" strategy, focusing laboratory efforts on compounds with the highest probability of success.

Table 2: Computational Tools for Molecular Design

Computational MethodApplicationPredicted Properties
Molecular DockingVirtual screening against biological targetsBinding affinity, interaction modes
ADMET PredictionIn silico pharmacokinetics and toxicologySolubility, permeability, metabolic stability, potential toxicity
Quantum MechanicsElectronic structure calculationReactivity, spectral properties, molecular orbital energies

Exploration of New Chemical Transformations

The benzothiazole ring itself offers opportunities for novel functionalization beyond modifications at the amino group. Future research should explore new chemical transformations to modify the core structure of this compound.

Promising areas of investigation include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) portion of the benzothiazole ring is a powerful, atom-economical strategy to introduce new substituents. acs.orgresearchgate.net Transition-metal-catalyzed C-H activation could enable the regioselective introduction of aryl, alkyl, or other functional groups. researchgate.net

Domino and One-Pot Reactions: Developing multi-step reactions that occur in a single reaction vessel can improve efficiency, reduce waste, and provide rapid access to complex molecular architectures. researchgate.net

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers mild and selective methods for forging new bonds and functionalizing the heterocyclic core under environmentally friendly conditions.

These advanced synthetic methods will provide access to previously unattainable derivatives, opening up new avenues for discovery. nih.govresearchgate.net

Integration of Green Chemistry Principles in Future Research Initiatives

Sustainability is a critical consideration in modern chemical research. Future synthetic work involving this compound and its derivatives must prioritize the integration of green chemistry principles to minimize environmental impact. nih.gov

Key green chemistry strategies to be implemented include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or other environmentally benign alternatives.

Catalysis: Employing catalysts, including biocatalysts or reusable heterogeneous catalysts, to improve reaction efficiency and reduce waste. mdpi.comnih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. nih.govresearchgate.net

By embracing these principles, the next generation of research on benzothiazole derivatives can be conducted in a more sustainable and environmentally responsible manner. mdpi.com

Q & A

Q. Optimization Tips :

  • Use DMF as a solvent for benzylation/methylation steps to enhance yields (up to 75% reported) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) to minimize impurities .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoro at C4, methyl at C2) via chemical shifts. For example, aromatic protons adjacent to fluorine exhibit downfield shifts (δ 7.2–7.8 ppm) .
    • ¹⁹F NMR : Validate fluorine incorporation (δ -110 to -120 ppm for aryl-F) .
  • X-ray Crystallography : Resolve 3D conformation and bond angles, particularly to confirm steric effects of the methyl group and planarity of the thiazole ring .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₈H₇FN₂S: theoretical 198.03 g/mol) with <2 ppm error .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound’s neuroprotective analogs?

Answer :
Contradictions in SAR often arise from variable substituent effects. Strategies include:

  • Systematic Analog Synthesis : Modify substituents at C2 (methyl vs. ethyl) and C4 (fluoro vs. chloro) to isolate electronic vs. steric contributions .
  • Computational Modeling : Use DFT calculations to predict binding affinities to targets like tau protein or Aβ aggregates, comparing with experimental IC₅₀ values .
  • Biological Assays : Test analogs in parallel using standardized neuroprotection assays (e.g., SH-SY5Y cell models under oxidative stress) to minimize batch variability .

Example : A study found that 4-fluoro substitution enhances blood-brain barrier penetration compared to chloro analogs, but methyl at C2 reduces solubility—highlighting trade-offs in optimization .

Advanced: What methodologies are effective for evaluating this compound’s potential as a fluorescent probe?

Q. Answer :

  • Fluorophore Design : Conjugate the amine group at C6 with electron-deficient styryl groups (e.g., (E)-2-(4-methoxystyryl) via Knoevenagel condensation) to extend π-conjugation and enhance Stokes shift .
  • Photophysical Analysis :
    • Measure quantum yield (Φ) in solvents of varying polarity (e.g., Φ = 0.45 in DMSO vs. 0.28 in water) .
    • Test pH sensitivity: Protonation of the amine at acidic pH (e.g., lysosomal targeting) quenches fluorescence .
  • Cellular Imaging : Use confocal microscopy to track uptake in live cells (e.g., HeLa cells), co-staining with organelle-specific dyes (e.g., LysoTracker) .

Basic: How can researchers assess the compound’s stability under varying storage and reaction conditions?

Q. Answer :

  • Accelerated Stability Testing :
    • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, monitoring decomposition via HPLC (e.g., ≤5% degradation at 25°C/60% RH) .
    • Photostability : Expose to UV light (λ = 254 nm) for 24h; quantify remaining parent compound .
  • Reaction Condition Screening :
    • Avoid strong acids/bases during synthesis to prevent desulfurization of the thiazole ring .
    • Use inert atmospheres (Ar/N₂) for nitro reduction steps to minimize byproducts .

Advanced: What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions involving this compound?

Q. Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings with aryl boronic acids, achieving yields >70% .
  • Solvent Optimization : Replace DMF with toluene/EtOH mixtures to reduce side reactions (e.g., dehalogenation) .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 1h at 150°C vs. 24h conventional heating) while maintaining >95% purity .

Case Study : A 6-arylquinazolin-4-amine derivative synthesized via microwave-enhanced coupling showed 99% yield vs. 58% under traditional reflux .

Basic: What are the recommended safety protocols for handling this compound?

Q. Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., hydrazine, acetic acid) .
  • Waste Disposal : Neutralize acidic/basic waste with NaHCO₃ or dilute HCl before disposal .

Advanced: How can computational tools guide the design of this compound derivatives with improved pharmacokinetics?

Q. Answer :

  • ADME Prediction : Use software like SwissADME to calculate logP (optimal ~2.5), polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma half-life .
  • Metabolite Prediction : Identify potential oxidation sites (e.g., methyl group to carboxylate) using GLORY or similar platforms .

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